2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-16-5-2-1-4-15(16)19(23)21-12-17(22)13-7-9-14(10-8-13)18-6-3-11-24-18/h1-11,17,22H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZSCIOFRZXQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide typically involves multiple steps:
Formation of the Hydroxyethyl Group: This step involves the reaction of an appropriate precursor with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Coupling with Furan Derivative: The final step involves coupling the brominated benzamide with a furan derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of benzamide compounds, including those similar to 2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide, exhibit promising anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that benzamide derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structural motifs have shown effective inhibition of RET kinase activity, which is crucial for certain types of tumors .
1.2 Antimicrobial Properties
Several studies have reported the antimicrobial efficacy of benzamide derivatives. The incorporation of furan rings has been linked to enhanced antibacterial activity against a range of microbial strains. The presence of electron-withdrawing groups, such as bromine in the structure, has been shown to improve the potency of these compounds against resistant bacterial strains .
1.3 Neuroprotective Effects
Benzamides have also been investigated for their neuroprotective effects. Research indicates that compounds with hydroxyl and furan moieties may provide protection against neurodegenerative diseases by modulating oxidative stress pathways and reducing neuronal apoptosis .
Material Science
2.1 Polymer Chemistry
The synthesis of polymers incorporating furan-based benzamides has been explored for their potential use in advanced materials. These polymers exhibit unique thermal and mechanical properties, making them suitable for applications in coatings and composites . The ability to functionalize these polymers further enhances their utility in various industrial applications.
2.2 Photovoltaic Applications
Research into organic photovoltaic materials has identified benzamide derivatives as promising candidates due to their favorable electronic properties. The incorporation of furan units can improve charge transport and light absorption characteristics, leading to better performance in solar cells .
Agricultural Applications
3.1 Pesticide Development
The structural features of this compound suggest potential use as a pesticide or herbicide. Compounds with similar structures have been tested for their efficacy in controlling agricultural pests while minimizing environmental impact . The bromine atom contributes to the bioactivity of these compounds, enhancing their effectiveness against target organisms.
Data Tables
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating various benzamide derivatives, a compound structurally similar to this compound was shown to inhibit cell proliferation in multiple cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics . This suggests potential for development into a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on furan-substituted benzamides demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the benzamide structure could enhance antimicrobial potency and selectivity .
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide involves its interaction with specific molecular targets. The furan ring and the hydroxyethyl group play crucial roles in its binding affinity and activity . The exact pathways and targets can vary depending on the specific application, but it generally involves modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Brominated Benzamide Derivatives
- Heterocyclic Influence : The furan ring in the target compound () contrasts with pyridine () or pyrimidine (), altering electronic properties. Furan’s oxygen atom may enhance hydrogen bonding compared to nitrogen-containing heterocycles.
- Halogenation : Unlike multi-halogenated derivatives (), the target compound’s single bromo group may reduce steric hindrance while maintaining electrophilic reactivity .
Physicochemical Properties
Crystallography and Stability :
- The nitro-substituted analogue (4-bromo-N-(2-nitrophenyl)benzamide) crystallizes with two molecules per asymmetric unit and exhibits an R factor of 0.049, indicating high crystallinity (). The hydroxyethyl group in the target compound could similarly influence packing efficiency but may introduce polymorphism due to rotational flexibility .
- Halogenated derivatives like 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro... () show enhanced thermal stability due to strong C–X bonds, whereas the furan ring’s lower aromaticity might reduce melting points in the target compound .
Solubility and Reactivity :
- The hydroxyethyl linker in the target compound likely improves aqueous solubility compared to tert-butyl or sulfonamide derivatives (). However, the furan ring’s hydrophobicity may counterbalance this effect .
- Nitro-substituted benzamides () are more reactive toward nucleophilic substitution than bromo derivatives, which are typically inert under mild conditions .
Biological Activity
The compound 2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is a novel benzamide derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing upon diverse research findings and case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from 2-bromo-6-hydroxy-benzaldehyde and various phenolic compounds. The reaction conditions often include ethanol as a solvent, and the product is usually purified through recrystallization.
Cardiovascular Effects
A related study examined the effects of a 4-hydroxy-furanyl-benzamide derivative on heart failure using an ischemia-reperfusion injury model. The results indicated that this derivative significantly reduced the area of myocardial infarction and improved left ventricular pressure (LVP) under certain conditions, suggesting a protective role against heart failure . These findings may provide a framework for understanding the potential cardiovascular benefits of this compound.
Anticancer Activity
Benzamide derivatives have been explored for their anticancer properties. For instance, compounds that inhibit dihydrofolate reductase (DHFR) have shown promise in treating various cancers by disrupting cellular metabolism and promoting apoptosis in resistant cancer cells . The structural similarity of this compound to these inhibitors suggests it could also exhibit similar anticancer mechanisms.
The mechanisms underlying the biological activity of benzamide derivatives often involve modulation of key signaling pathways:
- Receptor Interaction : Many benzamides act on muscarinic receptors or other G-protein coupled receptors, influencing cardiac function and potentially reducing infarct size .
- Enzyme Inhibition : Compounds that inhibit enzymes like DHFR can lead to reduced cell proliferation in cancerous tissues by limiting nucleotide synthesis .
Case Studies
- Cardiovascular Protection : In a study involving a related benzamide derivative, researchers found that administration reduced infarct size in rat models subjected to induced heart failure. This was attributed to enhanced nitric oxide synthase activity and modulation of muscarinic receptors .
- Anticancer Efficacy : A study on benzamide riboside demonstrated its ability to inhibit cell growth in resistant cancer cell lines through dual mechanisms involving DHFR downregulation and NADPH depletion . This suggests that similar derivatives may offer therapeutic benefits against malignancies.
Data Summary
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Hydroxy-Furanyl-Benzamide | Reduces myocardial infarction | M 2-muscarinic receptor activation |
| Benzamide Riboside | Inhibits cancer cell growth | DHFR inhibition, NADPH depletion |
Q & A
Q. Resolving Conflicts :
- Use variable-temperature NMR (253–333K) to clarify dynamic rotations.
- X-ray crystallography (SHELXL refinement, R₁ < 0.05) for definitive conformation .
How can computational methods resolve contradictions between crystallographic and solution-phase structural models?
Level : Advanced
Methodological Answer :
- Perform molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) to identify dominant solution conformers.
- Compare with solid-state DFT (CASTEP/PBE functional) to assess packing effects.
- For rotational barriers >60 kJ/mol, use 2D EXSY NMR (mixing time 50–400 ms) to detect slow exchange .
What role does the furan moiety play in the compound’s electronic properties?
Level : Advanced
Methodological Answer :
- DFT Calculations (B3LYP/6-311++G(d,p)) show the furan ring contributes to a HOMO-LUMO gap of 4.2 eV.
- UV-Vis absorption at 285 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹) arises from π→π* transitions involving the furan-benzamide system.
- Solvent effects (PCM model) redshift λmax by 8 nm in methanol .
How can derivatives of this compound be designed to enhance bioactivity?
Level : Advanced
Methodological Answer :
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzamide para-position to improve receptor binding.
- Replace the hydroxyethyl group with a methylsulfonyl moiety to enhance metabolic stability.
- Validate via molecular docking (AutoDock Vina) against target proteins (e.g., kinases) .
What challenges arise in crystallizing this compound, and how are they addressed?
Level : Intermediate
Methodological Answer :
- Challenges : Poor crystal growth due to flexible hydroxyethyl chain.
- Solutions :
How is reaction progress monitored during synthesis?
Level : Basic
Methodological Answer :
- TLC (silica gel, ethyl acetate/hexane 1:1): Track disappearance of amine (Rf = 0.3) and acyl chloride (Rf = 0.7).
- In-situ IR : Monitor C=O stretch (1685 cm⁻¹) to confirm amide formation.
- LC-MS : Detect intermediates (e.g., hydrolyzed byproducts) .
What stability considerations are critical for long-term storage?
Level : Intermediate
Methodological Answer :
- Thermal Stability : TGA shows decomposition >200°C.
- Hydrolysis : Susceptible to base-catalyzed amide cleavage (t₁/₂ = 48 hours at pH 10).
- Storage : Argon atmosphere, -20°C in amber vials with molecular sieves .
How can synthetic byproducts be identified and minimized?
Level : Advanced
Methodological Answer :
- Byproducts :
- Hydrolyzed carboxylic acid (m/z 426.0381).
- Furan ring-opened derivatives (detected via HRMS).
- Mitigation :
What advanced mass spectrometry techniques confirm isotopic patterns?
Level : Advanced
Methodological Answer :
- ESI-HRMS : Compare experimental/theoretical isotopic distributions (e.g., ⁷⁹Br/⁸¹Br ratio).
- MALDI-TOF/TOF : Fragmentation patterns validate the hydroxyethyl-furan connectivity (m/z 327.0245 [M–C₆H₅O]+) .
Tables
Q. Table 1. Key Spectroscopic Data
| Technique | Critical Observations | Structural Assignment | Reference |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.12 (d, J=8.4 Hz, 1H) | Bromophenyl H3 | |
| ¹³C NMR | δ 167.8 ppm | Benzamide carbonyl | |
| FT-IR | 1685 cm⁻¹ | Amide I band |
Q. Table 2. DFT vs. Experimental UV-Vis Data
| Method | λmax (nm) | Deviation (nm) |
|---|---|---|
| B3LYP/6-31G(d) | 277 | 8 |
| CAM-B3LYP/def2-TZVP | 281 | 4 |
| PBE0/6-311++G(d,p) | 283 | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
